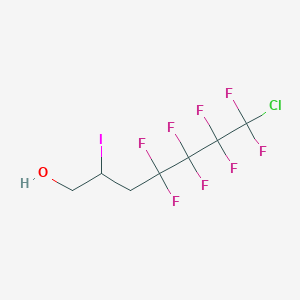
2-(Cyclohexa-1,5-dien-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclohexa-1,5-dien-1-yl)thiophene is a chemical compound that features a thiophene ring substituted with a cyclohexa-1,5-dien-1-yl group Thiophene is a five-membered aromatic ring containing one sulfur atom, and the cyclohexa-1,5-dien-1-yl group is a six-membered ring with two double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexa-1,5-dien-1-yl)thiophene can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further functionalized to introduce the thiophene ring. Another method involves the condensation of thiophene derivatives with cyclohexadiene under specific conditions, such as the presence of a catalyst or under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclohexa-1,5-dien-1-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bonds in the cyclohexadiene ring to single bonds, resulting in a saturated cyclohexane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents such as bromine, chlorine, or nitronium ions can be used under acidic conditions to achieve substitution on the thiophene ring.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, cyclohexane derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .
Applications De Recherche Scientifique
2-(Cyclohexa-1,5-dien-1-yl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 2-(Cyclohexa-1,5-dien-1-yl)thiophene involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the derivative of the compound being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexa-2,5-dien-1-ylthiophene
- Cyclohexa-1,4-dien-1-ylthiophene
- Cyclohexa-1,3-dien-1-ylthiophene
Uniqueness
2-(Cyclohexa-1,5-dien-1-yl)thiophene is unique due to the specific positioning of the double bonds in the cyclohexadiene ring, which can influence its reactivity and the types of reactions it undergoes. This structural uniqueness can lead to different chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
110214-15-8 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
2-cyclohexa-1,5-dien-1-ylthiophene |
InChI |
InChI=1S/C10H10S/c1-2-5-9(6-3-1)10-7-4-8-11-10/h2,4-8H,1,3H2 |
Clé InChI |
BYCMYCQRDSEIHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC=C(C=C1)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![1H-Benzimidazol-2-amine, N-[2-(1H-imidazol-4-yl)ethyl]-](/img/structure/B14337402.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)
![Nonyl 2-[2-(4-oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzoate](/img/structure/B14337415.png)





![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)

![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![2-[(3-fluoro-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]benzoic Acid](/img/structure/B14337480.png)

